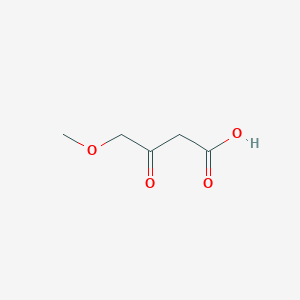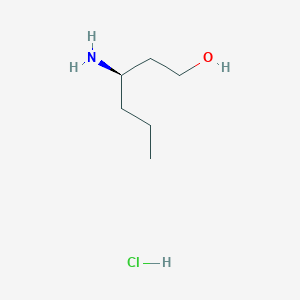
3-Amino-4-cyclohexylaminocoumarin
Vue d'ensemble
Description
3-Amino-4-cyclohexylaminocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine Coumarins are oxygen-containing heterocycles that have been extensively studied due to their natural occurrence and synthetic versatility
Mécanisme D'action
Target of Action
3-Aminocoumarins and their derivatives, such as 3-Amino-4-cyclohexylaminocoumarin, are known to be multi-tasking and multi-functional scaffolds in organic synthesis . They have been found to have various biological activities
Mode of Action
Aminocoumarins are generally known for their ability to interact with their targets due to the presence of an amino group as well as enamine carbon . This allows them to bind to their targets and exert their effects.
Biochemical Pathways
Aminocoumarin antibiotics, which include 3-aminocoumarins, are known to inhibit dna gyrase , an enzyme involved in DNA replication and transcription. This suggests that this compound may also affect these pathways.
Analyse Biochimique
Biochemical Properties
The chemical reactivity of 3-aminocoumarins is profound due to the presence of an amino group as well as enamine carbon This makes 3-Amino-4-cyclohexylaminocoumarin a potential candidate for various biochemical reactions
Molecular Mechanism
The presence of an amino group and enamine carbon in the aminocoumarin scaffold enhances its chemical reactivity , which could potentially influence its interactions at the molecular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-cyclohexylaminocoumarin typically involves multi-component reactions. One common method is the condensation of salicylaldehyde with cyclohexylamine and malononitrile in the presence of a catalyst. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Catalysts such as piperidine or pyridine may be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-cyclohexylaminocoumarin undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are often employed.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives with different substituents.
Substitution: Various substituted coumarin derivatives.
Applications De Recherche Scientifique
3-Amino-4-cyclohexylaminocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Comparaison Avec Des Composés Similaires
3-Aminocoumarin: Shares the amino group but lacks the cyclohexylamine moiety.
4-Aminocoumarin: Similar structure but with the amino group at a different position.
Novobiocin: An antibiotic that also contains an aminocoumarin moiety.
Uniqueness: 3-Amino-4-cyclohexylaminocoumarin is unique due to the presence of both amino and cyclohexylamine groups, which enhance its chemical reactivity and biological activity. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological properties .
Propriétés
IUPAC Name |
3-amino-4-(cyclohexylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-13-14(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)18/h4-5,8-10,17H,1-3,6-7,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRHGJUZBYPRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=O)OC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219539 | |
| Record name | Coumarin, 3-amino-4-cyclohexylamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69405-46-5 | |
| Record name | Coumarin, 3-amino-4-cyclohexylamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069405465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin, 3-amino-4-cyclohexylamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide](/img/structure/B3056071.png)







